molecular formula C9H10N2O2 B12102640 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one CAS No. 1393555-54-8

6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Katalognummer: B12102640
CAS-Nummer: 1393555-54-8
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: WWUQIUFKGIWHEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Naphthyridin-3(2H)-one, 1,4-dihydro-6-methoxy- is a heterocyclic compound that belongs to the naphthyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthyridin-3(2H)-one, 1,4-dihydro-6-methoxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can play a crucial role in the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Naphthyridin-3(2H)-one, 1,4-dihydro-6-methoxy- can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine derivatives with different functional groups, while reduction could produce various hydrogenated forms.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,7-Naphthyridin-3(2H)-one, 1,4-dihydro-6-methoxy- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,7-Naphthyridin-3(2H)-one: Lacks the methoxy group, leading to different chemical and biological properties.

    1,4-Dihydro-2,7-naphthyridine: Another derivative with different substitution patterns.

    6-Methoxy-2,7-naphthyridine: Similar structure but without the dihydro configuration.

Uniqueness

The presence of the methoxy group and the dihydro structure in 2,7-Naphthyridin-3(2H)-one, 1,4-dihydro-6-methoxy- makes it unique compared to other naphthyridine derivatives

Eigenschaften

CAS-Nummer

1393555-54-8

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

6-methoxy-2,4-dihydro-1H-2,7-naphthyridin-3-one

InChI

InChI=1S/C9H10N2O2/c1-13-9-3-6-2-8(12)10-4-7(6)5-11-9/h3,5H,2,4H2,1H3,(H,10,12)

InChI-Schlüssel

WWUQIUFKGIWHEM-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C2CNC(=O)CC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.